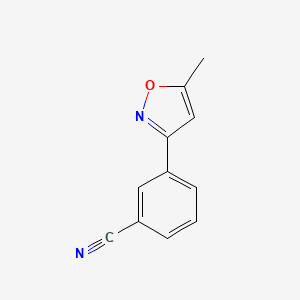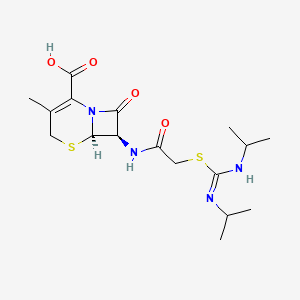
Cefathiamidine impurity 17
Descripción general
Descripción
Cefathiamidine Impurity 17 is a pharmaceutical-grade product known for its superior quality and reliability . It is used in the pharmaceutical industries, specializing in small molecules synthesis, biosynthesis, purification, and characterization .
Synthesis Analysis
The synthesis of Cefathiamidine impurities involves the use of High-Performance Liquid Chromatography with Photodiode Array Detector and Evaporative Light Scattering Detection (HPLC-PDA-ELSD) . A novel method for determining relative response factors using this technique has been described . Another study mentions the enzymatic synthesis of N-bromoacetyl-7-aminocephalosporanic acid (N-bromoacetyl-7-ACA), a key intermediate for the production of cefathiamidine .
Molecular Structure Analysis
The molecular formula of Cefathiamidine Impurity 17 is C17H26N4O4S2 . Its molecular weight is 414.54 . The structure of this compound is consistent with its molecular formula .
Physical And Chemical Properties Analysis
The physical and chemical properties of Cefathiamidine Impurity 17 include a molecular weight of 414.54 and a molecular formula of C17H26N4O4S2 .
Aplicaciones Científicas De Investigación
1. Determining Relative Response Factors (RRFs) in High-Performance Liquid Chromatography
- Application Summary: Cefathiamidine impurity 17 is used in a novel method for determining relative response factors using high-performance liquid chromatography with a photodiode array detector and evaporative light scattering detection .
- Methods of Application: Peak area correction was applied to calculate RRFs to eliminate the influence of different responses caused by the difference in pH between the two mobile phases of HPLC-PDA and HPLC-PDA-ELSD . The resulting RRF values have been verified by qNMR .
- . This method can be mutually verified with qNMR to ensure the accuracy of RRFs .
2. Population Pharmacokinetics and Dosing Optimization
- Application Summary: Cefathiamidine, a first-generation cephalosporin, is used in the treatment of infections caused by susceptible bacteria in both adults and children . Pharmacokinetic data are limited in the pediatric population, so research has been conducted to evaluate the population pharmacokinetics of cefathiamidine in children and to define the appropriate dose in order to optimize cefathiamidine treatment .
- Methods of Application: Blood samples were collected from children treated with cefathiamidine, and concentrations were quantified by high-performance liquid chromatography and tandem mass spectrometry . Population pharmacokinetic analysis was conducted using NONMEM software .
- Results: A two-compartment model with first-order elimination showed the best fit with the data . A covariate analysis identified that bodyweight had a significant impact on cefathiamidine pharmacokinetics . Monte Carlo simulation demonstrated that the currently used dosing regimen of 100 mg/kg/day q12h was associated with a high risk of underdosing in pediatric patients . To reach the target 70% fT>MIC, a dose of 100 mg/kg/day cefathiamidine q6h is required for effective treatment against Haemophilus influenzae .
3. Biotherapeutic Peptide Mass Confirmation and Impurity Profiling
- Application Summary: Cefathiamidine impurity 17 is used in the field of biotherapeutics for peptide mass confirmation and impurity profiling . This is crucial in research, development, and more highly regulated laboratories in manufacturing and QC .
- Methods of Application: The BioAccord LC-MS System is used for peptide mass confirmation and impurity profiling . This system provides accurate and reliable data for the analysis of biotherapeutic peptides .
- Results: The application of Cefathiamidine impurity 17 in this context helps to ensure the quality and safety of biotherapeutic products .
4. Drug Design, Development and Therapy
- Application Summary: Cefathiamidine impurity 17 is used in the field of drug design and development . It is crucial in the process of designing, developing, and optimizing therapeutic drugs .
- Results: The application of Cefathiamidine impurity 17 in this context helps to ensure the effectiveness and safety of therapeutic drugs .
Safety And Hazards
Propiedades
IUPAC Name |
(6R,7R)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4S2/c1-8(2)18-17(19-9(3)4)27-7-11(22)20-12-14(23)21-13(16(24)25)10(5)6-26-15(12)21/h8-9,12,15H,6-7H2,1-5H3,(H,18,19)(H,20,22)(H,24,25)/t12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOOEBUPKHNPCP-IUODEOHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CSC(=NC(C)C)NC(C)C)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC(=NC(C)C)NC(C)C)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cefathiamidine impurity 17 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



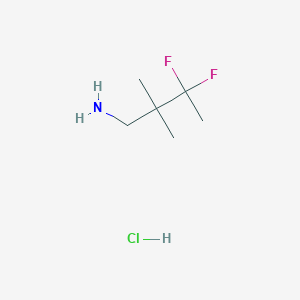
![2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435897.png)
![6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435899.png)
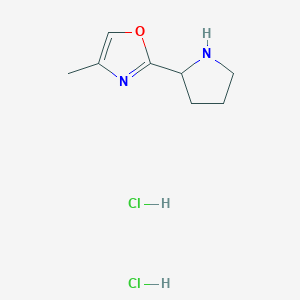
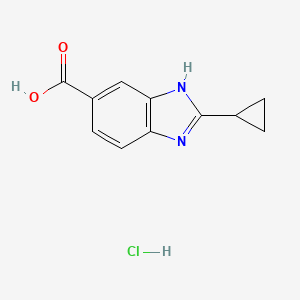
![8-Oxo-7-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1435909.png)
![3-[(Oxan-4-yl)methyl]azetidine hydrochloride](/img/structure/B1435910.png)
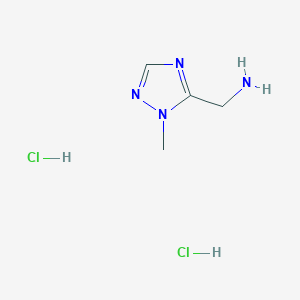
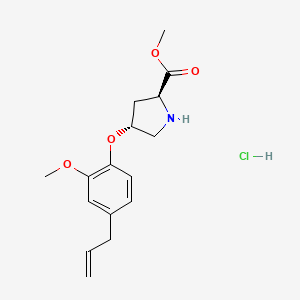
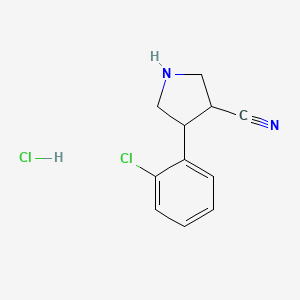
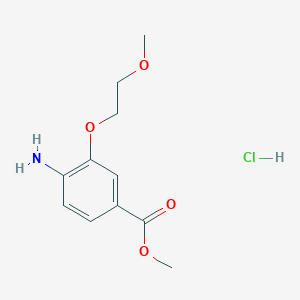
![3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride](/img/structure/B1435915.png)

